![molecular formula C20H14Cl2N2O2S2 B12157055 2,4-dichloro-N-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B12157055.png)
2,4-dichloro-N-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide
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Overview
Description
2,4-dichloro-N-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide is a complex organic compound characterized by its unique structure, which includes dichlorobenzamide and thiazolidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzoyl chloride with a thiazolidinone derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorobenzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidinone derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
2,4-dichloro-N-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiazolidinone moiety is particularly important for its biological activity, as it can interact with various biomolecules, leading to changes in cellular pathways and functions.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N-(2,4-dichlorophenyl)benzamide
- 2,4-dichloro-N-(3-nitrobenzylidene)aniline
- 2,4-dichloro-6-(quinoline-8-ylimino)methyl)phenolate
Uniqueness
Compared to similar compounds, 2,4-dichloro-N-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide stands out due to its unique combination of dichlorobenzamide and thiazolidinone moieties. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific applications.
Biological Activity
The compound 2,4-dichloro-N-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide is a member of the thiazolidinone family, which has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse scientific literature.
Synthesis
The synthesis of this compound typically involves the reaction of 2,4-dichlorobenzoyl chloride with phenylthiourea derivatives. The reaction conditions often include low temperatures followed by reflux to ensure complete conversion and yield of the desired product. Characterization methods such as NMR and mass spectrometry are employed to confirm the structure of the synthesized compound.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines. For example:
The compound showed a better cytotoxic profile compared to standard drugs like hydroxyurea, indicating its potential as an anticancer agent. The selectivity index was notably high against cancer cells compared to normal cells, suggesting a favorable therapeutic window.
The mechanism through which this compound exerts its anticancer effects is believed to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis. Specifically, it has been shown to interact with various molecular targets:
- PPARγ Activation : The compound acts as an agonist for PPARγ, a receptor implicated in glucose metabolism and adipocyte differentiation. This activation may contribute to its anticancer effects by influencing metabolic pathways within tumor cells .
- Cell Cycle Arrest : Studies indicate that treatment with this compound leads to cell cycle arrest in the G0/G1 phase, thereby inhibiting cellular proliferation .
- Induction of Apoptosis : The compound has been reported to induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways, characterized by increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Breast Cancer Models : In vitro studies using MCF-7 and T47D cell lines demonstrated that this compound significantly reduced cell viability and induced apoptosis compared to controls .
- Colon Cancer Studies : Further investigations revealed that derivatives of this compound exhibited micromolar inhibitory activity against colorectal cancer cell lines (HCT116 and SW480), reinforcing its potential as a broad-spectrum anticancer agent .
Q & A
Q. What are the key synthetic steps and characterization methods for this compound?
Basic
The synthesis typically involves:
Condensation : Formation of a thiosemicarbazone intermediate using aldehydes and thiosemicarbazide .
Cyclization : Reaction with chloroacetyl chloride to form the thiazolidinone ring .
Coupling : Final amidation with 2,4-dichlorobenzoyl chloride .
Characterization employs TLC for reaction monitoring, NMR (1H/13C) for structural confirmation, and mass spectrometry (MS) for molecular weight validation .
Q. How can reaction conditions be optimized for higher yield and purity?
Advanced
Optimization requires:
- Design of Experiments (DoE) : Systematic variation of temperature, solvent (e.g., DMF, ethanol), and catalysts to identify optimal parameters .
- Catalyst Screening : Palladium-based catalysts for coupling reactions or bases like DBU for cyclization .
- In-line Analytics : Use flow chemistry with real-time UV/Vis monitoring to adjust conditions dynamically .
Q. What analytical techniques resolve structural ambiguities in spectral data?
Advanced
- 2D NMR (e.g., COSY, HSQC) clarifies proton-proton and carbon-proton correlations in complex heterocyclic systems .
- Isotopic Labeling : 15N or 13C labeling to trace nitrogen/carbon connectivity in the thiazolidinone ring .
- X-ray Crystallography : Resolves stereochemistry of the (Z/E)-configured double bonds .
Q. How should researchers evaluate the compound’s biological activity?
Basic
- Anticancer : MTT assays using cancer cell lines (e.g., MCF-7, HeLa) to measure IC50 values .
- Antimicrobial : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases .
Q. What strategies elucidate the mechanism of action for observed bioactivity?
Advanced
- Molecular Docking : Computational modeling against protein targets (e.g., EGFR, tubulin) to predict binding modes .
- Kinetic Studies : Time-dependent enzyme inhibition assays to distinguish competitive/non-competitive mechanisms .
- Metabolomics : LC-MS profiling of cellular metabolites to identify pathways affected .
Q. How to design structure-activity relationship (SAR) studies for this compound?
Basic
- Core Modifications : Synthesize analogs with variations in the thiazolidinone ring (e.g., oxo vs. thioxo) .
- Substituent Effects : Replace the 2,4-dichlorobenzamide group with electron-withdrawing/donating groups .
- Bioisosteric Replacement : Substitute the phenylprop-enylidene moiety with heteroaromatic systems .
Q. What computational approaches support SAR and drug design?
Advanced
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over time to assess stability .
- QSAR Modeling : Use machine learning to correlate structural descriptors with bioactivity .
Q. How to address contradictions in biological activity data across studies?
Advanced
- Orthogonal Assays : Validate results using multiple methods (e.g., cell viability + caspase-3 activation for apoptosis) .
- Purity Verification : Re-test compounds after HPLC purification to rule out impurities .
- Cell Line Authentication : Ensure no cross-contamination using STR profiling .
Q. What chemical modifications enhance stability or bioavailability?
Advanced
- Prodrug Synthesis : Introduce hydrolyzable groups (e.g., esters) to improve solubility .
- Salt Formation : Prepare hydrochloride salts to enhance crystallinity and stability .
- PEGylation : Attach polyethylene glycol chains to increase half-life .
Q. How to assess toxicity and pharmacokinetics in preclinical models?
Advanced
- In Vitro Toxicity : Measure IC50 in non-cancerous cell lines (e.g., HEK293) .
- In Vivo Studies : Administer in rodent models to track bioavailability (Cmax, AUC) and organ toxicity .
- Metabolic Profiling : Identify phase I/II metabolites using liver microsomes .
Q. What are the best practices for stability studies under varying conditions?
Basic
Properties
Molecular Formula |
C20H14Cl2N2O2S2 |
---|---|
Molecular Weight |
449.4 g/mol |
IUPAC Name |
2,4-dichloro-N-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
InChI |
InChI=1S/C20H14Cl2N2O2S2/c1-12(9-13-5-3-2-4-6-13)10-17-19(26)24(20(27)28-17)23-18(25)15-8-7-14(21)11-16(15)22/h2-11H,1H3,(H,23,25)/b12-9+,17-10- |
InChI Key |
NBXBQJVEQUIJJQ-YZXVBUGESA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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